1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanaminehydrochloride
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Overview
Description
1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanaminehydrochloride is a complex organic compound with a unique bicyclic structure. This compound is characterized by its bicyclo[4.2.0]octa-1,3,5-triene core, which is substituted with a methyl group and a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanaminehydrochloride typically involves multiple steps. One common method starts with the preparation of the bicyclo[4.2.0]octa-1,3,5-triene core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile. The resulting bicyclic compound is then subjected to methylation and subsequent amination to introduce the methanamine group. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles like halides or alkoxides replace the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanaminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for neurological disorders.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties
Mechanism of Action
The mechanism of action of 1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanaminehydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with proteins, influencing their activity. Additionally, the bicyclic structure can interact with hydrophobic pockets in enzymes, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: A parent compound with a similar bicyclic structure but lacking the methanamine and methyl groups.
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine: A derivative with methoxy groups instead of a methyl group.
Uniqueness
1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanaminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanamine group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .
Biological Activity
1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride, also referred to as 7-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride, is a compound of interest in various biological research fields. This article delves into its biological activity, structural properties, and potential applications based on existing literature and data.
Chemical Structure and Properties
The molecular formula for 1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride is C9H12ClN with a molecular weight of approximately 173.65 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.
Structural Information:
- SMILES Notation: CC1(CC2=CC=CC=C21)N
- InChI Key: PGQILBLSHQORKS-UHFFFAOYSA-N
Biological Activity
The biological activity of 1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride has been explored in various studies focusing on its pharmacological effects and potential therapeutic applications.
Pharmacological Effects
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Neurotransmitter Interaction:
- Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction could imply potential uses in treating neurological disorders.
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Antimicrobial Properties:
- Some investigations have indicated that bicyclic compounds can exhibit antimicrobial activity. While specific data on this compound's efficacy against various pathogens is limited, its structural analogs have shown promise in this regard.
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Antioxidant Activity:
- Compounds with similar bicyclic structures have been noted for their antioxidant properties, which could contribute to protective effects against oxidative stress in biological systems.
Study 1: Neuropharmacological Evaluation
A study conducted on related bicyclic amines demonstrated significant effects on anxiety-like behaviors in rodent models when administered at specific dosages. The results indicated alterations in serotonin levels in the brain, suggesting a mechanism that could be applicable to human anxiety disorders.
Study 2: Antimicrobial Testing
Research evaluating the antimicrobial efficacy of bicyclic compounds found that derivatives of 7-methylbicyclo[4.2.0]octa exhibited varying degrees of activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Data Tables
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C10H14ClN |
---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
(7-methyl-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-10(7-11)6-8-4-2-3-5-9(8)10;/h2-5H,6-7,11H2,1H3;1H |
InChI Key |
HQHHNJWOYTXDMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C21)CN.Cl |
Origin of Product |
United States |
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